Butane-1,4-diyl bis[2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate]
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Overview
Description
4-[2-METHYL-5-OXO-4-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONYLOXY]BUTYL 2-METHYL-5-OXO-4-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound featuring a quinoline and thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the quinoline and thiophene intermediates. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the condensation of sulfur with various carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing these synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl groups can yield the corresponding alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoline and thiophene moieties can interact with various enzymes and receptors, influencing biological pathways. For example, thiophene derivatives are known to exhibit anti-inflammatory and antimicrobial properties by interacting with specific enzymes and disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline moiety and exhibit similar biological activities.
Thiophene derivatives: Compounds like suprofen and articaine share the thiophene moiety and are used in medicinal chemistry.
Uniqueness
What sets 4-[2-METHYL-5-OXO-4-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONYLOXY]BUTYL 2-METHYL-5-OXO-4-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE apart is its dual quinoline-thiophene structure, which provides a unique combination of properties. This dual structure allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C34H36N2O6S2 |
---|---|
Molecular Weight |
632.8 g/mol |
IUPAC Name |
4-(2-methyl-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)oxybutyl 2-methyl-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C34H36N2O6S2/c1-19-27(31(25-13-7-17-43-25)29-21(35-19)9-5-11-23(29)37)33(39)41-15-3-4-16-42-34(40)28-20(2)36-22-10-6-12-24(38)30(22)32(28)26-14-8-18-44-26/h7-8,13-14,17-18,31-32,35-36H,3-6,9-12,15-16H2,1-2H3 |
InChI Key |
VWCCBNBIRBGKOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CS3)C(=O)OCCCCOC(=O)C4=C(NC5=C(C4C6=CC=CS6)C(=O)CCC5)C |
Origin of Product |
United States |
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